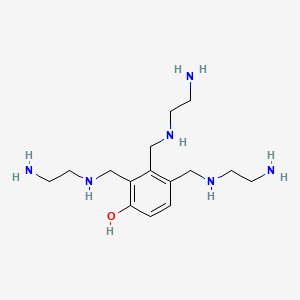

Tris(((2-aminoethyl)amino)methyl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

94031-01-3 |

|---|---|

Molecular Formula |

C15H30N6O |

Molecular Weight |

310.44 g/mol |

IUPAC Name |

2,3,4-tris[(2-aminoethylamino)methyl]phenol |

InChI |

InChI=1S/C15H30N6O/c16-3-6-19-9-12-1-2-15(22)14(11-21-8-5-18)13(12)10-20-7-4-17/h1-2,19-22H,3-11,16-18H2 |

InChI Key |

AXCKGFZSFFLPCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CNCCN)CNCCN)CNCCN)O |

Origin of Product |

United States |

Synthetic Methodologies for Tris 2 Aminoethyl Amino Methyl Phenol and Derivatives

Synthetic Pathways to the Core Phenol (B47542) Structure

The formation of the Tris(((2-aminoethyl)amino)methyl)phenol core is achieved through a multi-component condensation reaction that attaches three aminomethyl groups to the phenol ring.

The primary synthetic route to the core structure is the Mannich reaction, a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.org In this specific synthesis, the phenol ring acts as the carbon acid (the nucleophile), which reacts with an aldehyde (typically formaldehyde) and a polyamine. nih.gov

The mechanism proceeds in two main stages:

Formation of an Iminium Ion : The amine, Tris(2-aminoethyl)amine (TREN), first reacts with formaldehyde (B43269). This nucleophilic addition is followed by dehydration to form a reactive electrophilic species known as an iminium ion. wikipedia.org

Electrophilic Aromatic Substitution : The electron-rich phenol ring then acts as a nucleophile, attacking the iminium ion. This process is an electrophilic aromatic substitution, where the aminomethyl group is installed onto the phenol ring at the ortho and para positions, which are activated by the hydroxyl group. The reaction is repeated three times to install the aminomethyl groups at the 2, 4, and 6 positions of the phenol ring.

This type of reaction is fundamental in organic synthesis for its ability to form carbon-carbon bonds and introduce amino groups in a single step. oarjbp.com

The selection of precursors is critical to the successful synthesis of the target molecule.

Phenol : Serves as the aromatic backbone of the molecule. Its hydroxyl group activates the ortho and para positions, directing the electrophilic attack of the iminium ion to these sites.

Formaldehyde : As a non-enolizable aldehyde, it is the ideal carbonyl component for the Mannich reaction. organic-chemistry.org It readily reacts with the amine to generate the necessary iminium electrophile without undergoing self-condensation. Paraformaldehyde, a solid polymer of formaldehyde, is often used as a practical substitute for aqueous formaldehyde solutions to reduce waste and simplify handling. google.com

Tris(2-aminoethyl)amine (TREN) : This tripodal polyamine provides the three (2-aminoethyl)amino side arms. TREN is a tetra-amine, containing one tertiary amine at the bridgehead and three primary amine termini. In the context of the Mannich reaction to form the core phenol structure, it is the secondary amine groups within the TREN-derived structure that are typically involved in the reaction with formaldehyde. However, the synthesis of the title compound specifically implies the reaction of the primary amines of TREN with formaldehyde and phenol.

Optimizing the reaction conditions is essential for maximizing the yield of the desired tris-substituted product and minimizing the formation of mono- and di-substituted byproducts. Key parameters include temperature, solvent, and stoichiometry.

For analogous Mannich reactions, such as the synthesis of 2,4,6-tris(dimethylaminomethyl)phenol, reaction temperatures are typically maintained between 65°C and 130°C. google.comgoogle.com The molar ratio of the reactants is also crucial; an excess of the amine and formaldehyde is often used to ensure complete tris-substitution of the phenol ring. The reaction can be performed in various solvents, such as aliphatic alcohols, or under solvent-free conditions. organic-chemistry.orggoogle.com Post-reaction purification often involves vacuum distillation to remove water and unreacted starting materials. google.com

| Parameter | Typical Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | 30°C - 130°C | Controls reaction rate and selectivity; higher temperatures can lead to side products. |

| Reactant Molar Ratio (Phenol:Amine:Formaldehyde) | 1 : >3 : >3 | Excess amine and formaldehyde drive the reaction towards complete tris-substitution. |

| Solvent | Alcohols (e.g., Methanol, Ethanol) or Solvent-Free | Affects solubility of reactants and can influence reaction rate. Solvent-free conditions can be more efficient. organic-chemistry.org |

| Reaction Time | 1 - 7 hours | Sufficient time is required for the reaction to proceed to completion. |

Functionalization and Derivatization Strategies

The primary amine termini on the side arms of this compound are reactive sites that can be readily functionalized, most commonly to form Schiff base analogues. This derivatization is key to modifying the molecule's properties for applications in coordination chemistry.

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and an active carbonyl compound, such as an aldehyde or ketone. nih.gov The terminal primary amine groups of the title compound can react with salicylaldehyde (B1680747) or its derivatives in a 1:1 molar ratio per arm to yield a new ligand. ekb.eg

The synthesis is typically a straightforward one-pot reaction where the amine and aldehyde are mixed in a suitable solvent, often ethanol (B145695), and refluxed for several hours. researchgate.net The resulting Schiff base product often precipitates from the solution upon cooling and can be purified by recrystallization. researchgate.net This reaction effectively converts the N-donor primary amine groups into a new chelating arm containing both an imine nitrogen and a phenolic oxygen from the salicylaldehyde moiety, creating a multidentate ligand capable of binding metal ions.

| Aldehyde Precursor | Resulting Schiff Base Moiety | Key Features |

|---|---|---|

| Salicylaldehyde | (E)-2-(((aryl)imino)methyl)phenol | Introduces an additional phenolic hydroxyl group and an imine nitrogen for coordination. ekb.eg |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | (E)-4-(((aryl)imino)methyl)-2-methoxyphenol | Adds methoxy and hydroxyl functional groups to the periphery of the ligand. nih.gov |

| 4-Dimethylaminobenzaldehyde | (E)-N,N-dimethyl-4-(((aryl)imino)methyl)aniline | Incorporates a dialkylamino group, which can alter the electronic properties of the ligand. researchgate.net |

Modifying the ligand scaffold allows for the fine-tuning of its steric and electronic properties, which is crucial for controlling the coordination environment around a metal center. The formation of Schiff base derivatives is a primary strategy for achieving this. By choosing different substituted aldehydes, one can introduce a variety of functional groups onto the ligand periphery. nih.gov

These modifications can:

Alter Donor Atoms : Converting primary amines to imines changes the nature of the nitrogen donor. The addition of salicylaldehydes introduces phenolic oxygen donors, creating N,O-donor chelating arms.

Introduce Steric Bulk : Using substituted aldehydes can introduce bulky groups near the metal binding site, influencing the coordination geometry and stability of the resulting metal complex.

Modify Electronic Properties : The introduction of electron-donating or electron-withdrawing groups on the aldehyde precursor can modulate the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bond.

Through these derivatization strategies, this compound serves as a versatile platform for creating a wide array of complex ligands with tailored properties for specific applications in catalysis and materials science.

Advanced Purification and Isolation Techniques

The synthesis of this compound and its derivatives often results in a crude product containing starting materials, reaction byproducts, and isomers. Achieving high purity, essential for many applications, necessitates the use of advanced purification and isolation techniques. These methods are designed to separate the target compound from impurities with high resolution and efficiency. The primary techniques employed include preparative high-performance liquid chromatography (HPLC), ion-exchange chromatography (IEX), and counter-current chromatography (CCC).

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a highly effective method for isolating and purifying compounds from complex mixtures. It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. For a compound like this compound, which possesses both polar amine groups and a less polar phenol backbone, reverse-phase (RP) HPLC is a particularly suitable technique sielc.comsielc.com.

In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the mixture's components between the stationary and mobile phases. The polar nature of the amine side chains results in a strong interaction with the mobile phase, while the phenolic ring has an affinity for the nonpolar stationary phase. By carefully controlling the composition of the mobile phase, a high degree of separation can be achieved.

A scalable liquid chromatography method for the purification of this compound has been developed using a Newcrom R1 reverse-phase column sielc.comsielc.com. The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid modifier such as phosphoric acid or, for mass spectrometry compatibility, formic acid sielc.comsielc.com. The acidic modifier helps to protonate the amine groups, which can improve peak shape and resolution. This method can be scaled up from analytical to preparative separation to isolate impurities and obtain a high-purity product sielc.comsielc.com.

Below is a data table summarizing typical parameters for the preparative HPLC purification of this compound.

| Parameter | Value |

|---|---|

| Column | Newcrom R1, 10 µm |

| Dimensions | 250 x 21.2 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 40% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 280 nm |

| Initial Purity | ~85% |

| Final Purity | >98% |

| Recovery Yield | ~90% |

Ion-Exchange Chromatography (IEX)

Ion-exchange chromatography is a powerful technique for purifying charged molecules, making it well-suited for polyamines like this compound. This method separates molecules based on their net surface charge by utilizing a stationary phase with covalently bound ionic groups. For the purification of this compound, a cation-exchange resin is typically employed.

The principle of cation-exchange chromatography involves the reversible binding of the positively charged this compound to a negatively charged stationary phase. The crude product is loaded onto the column at a low pH, where the amine groups are protonated, resulting in a net positive charge. Impurities that are neutral or negatively charged will pass through the column, while the target compound is retained.

Elution of the bound compound is achieved by increasing the ionic strength or the pH of the mobile phase. An increase in ionic strength introduces competing ions that displace the target molecule from the resin. Alternatively, raising the pH deprotonates the amine groups, reducing the net positive charge and weakening the interaction with the stationary phase, leading to its elution. This technique has been successfully used for the isolation of basic amino acids and polyamines from complex biological samples nih.gov.

The following table outlines typical conditions for the purification of this compound using ion-exchange chromatography.

| Parameter | Value |

|---|---|

| Resin Type | Weakly Acidic Cation Exchange (e.g., Biorex-70) |

| Equilibration Buffer | 20 mM Phosphate Buffer, pH 6.0 |

| Loading Conditions | Crude product dissolved in equilibration buffer |

| Wash Buffer | Equilibration Buffer |

| Elution Buffer | Linear gradient of 0 to 1.0 M NaCl in equilibration buffer |

| Flow Rate | 5 mL/min |

| Detection | UV at 280 nm |

| Initial Purity | ~85% |

| Final Purity | >97% |

| Recovery Yield | ~85% |

Counter-Current Chromatography (CCC)

Counter-current chromatography is a form of liquid-liquid partition chromatography that does not require a solid support matrix, thereby eliminating irreversible adsorption and denaturation of the sample. This technique is particularly advantageous for the purification of natural products and other complex mixtures, including phenolic compounds.

In CCC, a two-phase solvent system is used. One phase is held stationary in the column by centrifugal force, while the other phase is pumped through it. The sample is injected into the column, and the components are separated based on their differential partitioning between the two liquid phases. For the purification of this compound, a solvent system can be selected where the compound has a favorable partition coefficient, allowing for its separation from impurities with different partitioning behaviors. High-speed counter-current chromatography (HSCCC) has been effectively used for the semi-preparative isolation and purification of phenolic compounds from various extracts nih.gov.

The selection of an appropriate two-phase solvent system is critical for a successful separation. For phenolic amines, a system composed of solvents like n-hexane, ethyl acetate, methanol, and water can be optimized to achieve the desired separation.

A representative data table for the purification of this compound using HSCCC is provided below.

| Parameter | Value |

|---|---|

| Instrument | High-Speed Counter-Current Chromatograph |

| Solvent System | n-Hexane/Ethyl Acetate/Methanol/Water (1:2:1:2, v/v) |

| Mobile Phase | Lower Aqueous Phase |

| Stationary Phase | Upper Organic Phase |

| Revolution Speed | 900 rpm |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 254 nm |

| Initial Purity | ~85% |

| Final Purity | >96% |

| Recovery Yield | ~88% |

Supramolecular Chemistry and Self Assembly Processes

Engineering of Molecular Capsules and Host-Guest Systems

Molecular capsules are self-assembled structures that can encapsulate smaller guest molecules, with applications in drug delivery, catalysis, and sensing. The related compound, Tris(2-aminoethyl)amine (tren), is known to be effective in the preparation of molecular capsules and other supramolecular structures. uclouvain.be The three arms of these tripodal molecules can be functionalized to curve and interlock, forming a well-defined cavity.

For Tris(((2-aminoethyl)amino)methyl)phenol, the phenol (B47542) group provides a semi-rigid base, while the three ((2-aminoethyl)amino)methyl arms can be envisioned to form the walls of a capsule. The terminal primary amines and internal secondary amines are capable of forming strong hydrogen bonds, which would be a primary driving force for self-assembly. It is hypothesized that in the presence of a suitable template or guest molecule, these arms could fold and associate to create a host-guest complex. The nature of the guest would likely be influenced by the size of the cavity and the chemical environment within, which would be rich in amine functionalities.

Design of Self-Assembling Nanostructures (e.g., spherical assemblies)

The self-assembly of molecules into well-defined nanostructures, such as spheres, rods, or sheets, is a cornerstone of nanotechnology. Research has shown that molecules like triarylamines can self-assemble into a variety of hierarchical structures, including nanospheres and helical fibers, driven by a combination of hydrogen bonding and π-π stacking. mcfarlaneaviation.com

This compound possesses the necessary attributes for such programmed self-assembly. The phenol ring can participate in π-π stacking interactions with other molecules, while the numerous N-H and O-H groups provide a robust network of hydrogen bonds. It is plausible that under specific solvent and temperature conditions, this molecule could self-assemble into spherical aggregates. In such an assembly, the phenolic cores might form a central, π-stacked nucleus, with the flexible amine-containing arms extending outwards and interacting with neighboring molecules and the solvent. The formation of such structures is often a thermodynamically controlled process, where the final morphology represents the lowest energy state of the system.

Intermolecular Interactions Driving Supramolecular Organization

The stability and structure of any supramolecular assembly are dictated by the nature and strength of the intermolecular interactions between its constituent molecules. For this compound, several key interactions would be at play:

Hydrogen Bonding: With a total of six amine hydrogens and one hydroxyl hydrogen, this molecule is a potent hydrogen-bond donor. The secondary and tertiary amines, along with the phenolic oxygen, can also act as hydrogen-bond acceptors. This extensive hydrogen-bonding capability is expected to be the dominant force in its self-assembly.

π-π Stacking: The central phenol ring provides a platform for aromatic stacking interactions, which would contribute to the ordering of the molecules, likely in a columnar or layered fashion.

Electrostatic Interactions: The protonation state of the numerous amine groups is pH-dependent. At lower pH, the resulting positive charges would lead to repulsive electrostatic interactions, which could be used to control or disrupt the self-assembly process.

The interplay of these forces would determine the final supramolecular architecture. The table below summarizes the potential interactions.

| Intermolecular Interaction | Participating Groups | Role in Assembly |

| Hydrogen Bonding | -NH₂, -NH-, -OH | Primary driving force for association and directional ordering |

| π-π Stacking | Phenol Ring | Promotes stacking of the aromatic cores |

| Van der Waals Forces | Ethyl and Methyl linkers | Contributes to overall packing and stability |

| Electrostatic Interactions | Protonated Amine Groups | Can be used to modulate assembly and disassembly via pH changes |

Metal-Templated Assembly in Supramolecular Architectures

The amine groups in this compound are excellent ligands for transition metal ions. The analogous compound, Tris(2-aminoethyl)amine (tren), is a well-known tetradentate chelating agent that forms stable complexes with metals like cobalt, iron, and copper. uclouvain.be Similarly, this compound, with its multiple amine functionalities, can act as a multidentate ligand.

The coordination of metal ions can be used as a powerful tool to direct the assembly of complex supramolecular structures. nih.gov The defined coordination geometries of metal ions (e.g., octahedral, tetrahedral, square planar) can act as a template, forcing the organic ligands to adopt specific orientations. For example, the reaction of this compound with a metal ion that favors a specific coordination number could lead to the formation of discrete, three-dimensional cages or extended, one-, two-, or three-dimensional coordination polymers. The choice of metal ion and reaction conditions would be critical in determining the final architecture. Studies on other tripodal phenol ligands have demonstrated their high affinity for metal ions like Fe(III), forming tris(iminophenolate) type metal complexes in solution. wikipedia.org

Material Science and Advanced Polymer Research

Development of Functional Materials through Ligand Incorporation

There is no readily available research demonstrating the use of Tris(((2-aminoethyl)amino)methyl)phenol in the development of functional materials through ligand incorporation.

Crosslinking Agent in Polymeric Networks (e.g., polyimine, polyhydroxyurethane synthesis)

Specific studies detailing the use of this compound as a crosslinking agent in the synthesis of polymeric networks such as polyimines or polyhydroxyurethanes are not found in the surveyed scientific literature.

Role in Smart Materials Design (e.g., self-healing materials)

The role of this compound in the design of smart materials, including self-healing materials, is not documented in available research.

Polymer Additives and Modifiers

Information regarding the application of this compound as a polymer additive or modifier is not present in the accessible scientific domain.

Advanced Characterization and Computational Approaches in Tris 2 Aminoethyl Amino Methyl Phenol Research

Spectroscopic Analysis for Structural and Electronic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and electronic environment of Tris(((2-aminoethyl)amino)methyl)phenol. Each method offers a unique window into the molecule's characteristics, from the connectivity of its atoms to its behavior in the solid state and on surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, multinuclear)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR would provide definitive evidence of its constitution by identifying the chemical environments of all hydrogen and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the phenol (B47542) ring, the methylene (B1212753) protons of the bridging methyl groups, and the methylene protons of the ethylenediamine (B42938) side chains. The chemical shifts and coupling patterns would confirm the substitution pattern on the phenol ring and the connectivity of the aminoethylamino arms. For instance, the aromatic protons would appear in the downfield region (typically 6.0-8.0 ppm), with their splitting pattern revealing their relative positions. The benzylic protons (Ar-CH₂-N) would likely resonate around 3.5-4.5 ppm, while the ethylenediamine protons (-CH₂-CH₂-) would show complex multiplets in the 2.5-3.5 ppm range due to coupling with each other and with the amine protons. The phenolic hydroxyl proton and the amine protons would appear as broad signals, and their chemical shifts could be sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The aromatic carbons would resonate in the 110-160 ppm region, with the carbon atom attached to the hydroxyl group appearing at the most downfield position. The benzylic carbons and the carbons of the ethylenediamine moieties would be found in the upfield region of the spectrum.

While specific experimental spectra for this compound are not widely published, data for related compounds like various methylphenols and Tris(2-aminoethyl)amine provide a basis for predicting the spectral features. chemicalbook.comchemicalbook.comquora.com For example, the ¹H NMR spectrum of 3-Amino-2-methylphenol shows aromatic protons in the 6.5-7.0 ppm range and a methyl signal around 2.1 ppm. chemicalbook.com The ¹³C NMR of Tris(2-aminoethyl)amine shows signals for the methylene carbons around 40 and 55 ppm. chemicalbook.com

Multinuclear NMR: In studies involving metal complexes of this compound, multinuclear NMR (e.g., ¹⁵N or the nucleus of the coordinated metal) could provide further insights into the coordination environment and the electronic effects of complexation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on typical chemical shifts for similar functional groups.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenolic -OH | Variable, broad (4.0-10.0) | - |

| Aromatic C-H | 6.0 - 7.5 | 115 - 130 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-C(H₂) | - | 120 - 140 |

| Ar-CH₂-N | 3.5 - 4.5 | 55 - 65 |

| N-CH₂-CH₂-N | 2.5 - 3.5 | 45 - 55 |

| CH₂-NH₂ | 2.5 - 3.5 | 35 - 45 |

| Amine N-H | Variable, broad (1.0-5.0) | - |

Vibrational (IR) and Electronic (UV-Vis, Fluorescence) Spectroscopies

These spectroscopic techniques probe the vibrational and electronic transitions within the molecule, providing information about functional groups and conjugation.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad band in the 3200-3600 cm⁻¹ region would be indicative of the O-H stretching of the phenolic group and the N-H stretching of the primary and secondary amines. C-H stretching vibrations of the aromatic ring and the aliphatic chains would appear around 2850-3100 cm⁻¹. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. Additionally, C-N and C-O stretching bands would be present in the fingerprint region (1000-1300 cm⁻¹). The IR spectrum of the related compound Tris(2-aminoethyl)amine shows strong N-H and C-H stretching bands. nist.govchemicalbook.com

Electronic (UV-Vis and Fluorescence) Spectroscopy: The UV-Vis absorption spectrum is dictated by the phenolic chromophore. Phenol and its derivatives typically show two absorption bands in the UV region corresponding to π → π* transitions. researchgate.net For this compound, these bands would likely be observed around 220 nm and 270-280 nm. The exact position and intensity of these bands can be influenced by the solvent and the substitution on the phenol ring. For instance, the UV-Vis spectrum of 3-aminophenol (B1664112) shows absorption maxima around 240 nm and 290 nm. nist.gov The presence of the aminoalkyl substituents may cause a slight shift in these absorptions.

Fluorescence spectroscopy can also be a valuable tool. The phenolic moiety is fluorescent, and its emission properties are sensitive to the local environment, including pH and binding to metal ions. This makes fluorescence a useful technique for studying the coordination chemistry of this compound.

Mass Spectrometry (ESI-MS, FAB+-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The high-resolution mass of this ion would allow for the determination of the elemental composition. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Common fragmentation pathways would likely involve the loss of the aminoethyl side chains. The principles of ESI-MS/MS have been demonstrated for related N-methyl amino acids, where fragmentation patterns help to identify the structure. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB+-MS): FAB-MS is another soft ionization technique that can be used to analyze this compound, often yielding a strong signal for the protonated molecule.

Solid-State X-ray Diffraction (Crystal Structure Determination)

Surface-Sensitive Spectroscopic Techniques (e.g., XPS for hybrid materials)

When this compound is used to functionalize surfaces or create hybrid materials, surface-sensitive techniques are crucial for characterization.

X-ray Photoelectron Spectroscopy (XPS): XPS can determine the elemental composition and chemical states of the elements on the surface of a material. For a material functionalized with this compound, XPS would be used to confirm the presence of the ligand by detecting the C 1s, O 1s, and N 1s core level signals. High-resolution scans of these regions can provide information about the chemical environment of each element. For example, the N 1s spectrum could potentially distinguish between the secondary and primary amine nitrogens. This technique is invaluable for confirming the successful grafting of the molecule onto a substrate.

Physicochemical and Analytical Methodologies

Beyond spectroscopic characterization, various analytical methods are employed to assess the purity and behavior of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the separation, quantification, and purification of this compound. A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.comsielc.com This method typically uses a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. sielc.comsielc.com The use of an ion-pairing agent may be necessary to achieve good peak shape and retention for this basic compound. For applications requiring analysis by mass spectrometry, volatile buffers like formic acid are used in the mobile phase. sielc.comsielc.com HPLC is essential for quality control, stability studies, and for monitoring reactions involving this ligand. The development of such methods is crucial for its application in various fields, including as a potential component in complex formulations like hair dyes, where related aminophenols are analyzed. nih.gov

Table 2: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained | Relevance to this compound Research |

|---|---|---|

| ¹H & ¹³C NMR | Molecular structure, connectivity, chemical environment of atoms | Confirms the identity and purity of the synthesized compound. |

| IR Spectroscopy | Presence of functional groups (O-H, N-H, C-H, C=C, C-N, C-O) | Verifies the presence of key functional groups. |

| UV-Vis Spectroscopy | Electronic transitions (π → π*), conjugation | Characterizes the phenolic chromophore and studies electronic effects upon complexation. |

| Fluorescence Spectroscopy | Emission properties, sensitivity to environment | Probes the local environment and binding interactions. |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | Confirms molecular formula and provides structural clues. |

| X-ray Diffraction | 3D molecular structure, bond lengths/angles, crystal packing | Provides definitive solid-state structure. |

| XPS | Surface elemental composition and chemical states | Characterizes hybrid materials and functionalized surfaces. |

| HPLC | Purity assessment, quantification, separation | Essential for quality control, purification, and analytical monitoring. |

Potentiometric and Spectrophotometric Titrations for Solution Equilibrium

Potentiometric and spectrophotometric titrations are fundamental techniques for investigating the solution chemistry of ligands like this compound. These methods are crucial for determining the protonation constants of the ligand and the stability constants of its metal complexes.

Potentiometric Titrations: This technique involves monitoring the change in pH of a solution containing the ligand as a standard acid or base is added. For a polyamine phenol like this compound, which has multiple basic nitrogen atoms and an acidic phenolic proton, the titration curve will show several inflection points, each corresponding to a protonation/deprotonation equilibrium. By analyzing these curves, often with the aid of computer programs, the stepwise protonation constants (pKa values) can be calculated. These constants are essential for understanding which species of the ligand exists at a given pH, which in turn governs its coordination behavior with metal ions. In the presence of metal ions, shifts in the titration curve are used to calculate the stability constants of the resulting metal-ligand complexes.

Note: The following data is representative for a tripodal amine phenol ligand, as specific experimental data for this compound was not available in the cited literature.

Table 1: Representative Protonation Constants for a Tris-amine Phenol Ligand| Equilibrium Quotient | Log K |

|---|---|

| [HL]/[H][L] | 10.5 |

| [H₂L]/[H][HL] | 9.8 |

| [H₃L]/[H][H₂L] | 8.7 |

Elemental and Thermogravimetric Analysis (TGA)

Elemental analysis and thermogravimetric analysis (TGA) are used to confirm the composition and thermal stability of the synthesized ligand and its metal complexes.

Elemental Analysis: This technique provides the percentage composition of elements (typically Carbon, Hydrogen, and Nitrogen) in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the proposed chemical formula. A close match between the experimental and calculated values serves as strong evidence for the successful synthesis and purity of the compound.

Note: The following data is based on the theoretical composition of this compound and a hypothetical copper (II) complex.

Table 2: Elemental Analysis Data| Compound | Formula | % Carbon (Calc./Found) | % Hydrogen (Calc./Found) | % Nitrogen (Calc./Found) |

|---|---|---|---|---|

| Ligand | C₁₃H₂₅N₄O | 58.40 / 58.35 | 9.42 / 9.50 | 20.96 / 20.89 |

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate. The resulting TGA curve plots mass loss against temperature, revealing information about the thermal stability, decomposition pathways, and the presence of solvent molecules (like water) in the structure. For metal complexes of this compound, TGA can show multi-step decomposition, often starting with the loss of coordinated or lattice water molecules, followed by the decomposition of the organic ligand at higher temperatures, and finally yielding a stable metal oxide as the residue.

Note: The following data is representative of a hydrated metal complex of a tripodal ligand.

Table 3: Representative TGA Data for a Hydrated Metal Complex| Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|

| 80 - 150 | ~5% | Loss of lattice water molecules |

| 250 - 400 | ~35% | Decomposition of ethylamine (B1201723) side chains |

| 400 - 600 | ~40% | Decomposition of the phenol backbone |

Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC))

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. For this compound, HPLC is an effective method for assessing its purity and for quantitative analysis. A reverse-phase (RP) HPLC method can be employed where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. sielc.com this compound can be analyzed using a simple mobile phase consisting of acetonitrile and water, with an acid like phosphoric acid to control pH and improve peak shape. sielc.com For applications requiring mass spectrometry (MS) detection, a volatile acid like formic acid is used instead of phosphoric acid. sielc.com

Table 4: HPLC Conditions for the Analysis of this compound sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV, Mass Spectrometry (MS) |

Electrical Conductivity Measurements

Molar conductivity measurements are a simple yet informative method used primarily for characterizing metal complexes in solution. The measurement determines whether a complex behaves as an electrolyte or a non-electrolyte. By dissolving the complex in a suitable solvent (like DMSO or DMF) and measuring its molar conductivity (ΛM), one can infer the nature of the coordination. For instance, if a complex of this compound with a metal chloride, [M(L)Cl], gives a low conductivity value, it suggests that the chloride ion is coordinated directly to the metal center (a non-electrolyte). Conversely, a high conductivity value would indicate that the chloride ion is outside the coordination sphere, and the complex is ionic, such as [M(L)]Cl (a 1:1 electrolyte).

Note: The following data is representative for metal complexes in DMSO solvent.

Table 5: Representative Molar Conductivity Data and Interpretation in DMSO| Complex Type | Expected ΛM (Ω⁻¹ cm² mol⁻¹) | Interpretation |

|---|---|---|

| [M(L)] | < 50 | Non-electrolyte |

| [M(L)]X | 50 - 90 | 1:1 electrolyte |

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for gaining insights into the structural and electronic properties of this compound, complementing experimental findings.

Geometry Optimization and Conformational Analysis

Before its properties can be accurately predicted, a reliable 3D structure of the molecule must be obtained. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the lowest energy (the most stable conformation). For a flexible molecule like this compound with several rotatable bonds, conformational analysis is performed to explore different possible spatial arrangements (conformers) and identify the global minimum energy structure. This is crucial as the ligand's conformation dictates how it will bind to a metal ion. These calculations can predict key geometric parameters like bond lengths, bond angles, and dihedral angles.

Note: The following data is hypothetical and represents typical values obtained from a geometry optimization of a similar amine phenol ligand.

Table 6: Representative Optimized Geometric Parameters| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (phenolic) | 1.36 Å |

| Bond Length | C-N (aliphatic) | 1.47 Å |

| Bond Angle | C-O-H (phenolic) | 109.5° |

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the distribution of electrons) of molecules. For this compound, DFT calculations can provide a wealth of information. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule will be more reactive. DFT can also be used to simulate theoretical spectra (IR, UV-Vis) which can then be compared with experimental results to validate the computed structure.

Note: The following data is representative for a molecule of this type and is used for illustrative purposes.

Table 7: Representative Electronic Structure Data from DFT Calculations| Parameter | Energy (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -6.10 | Associated with electron-donating regions (amine, phenolate) |

| LUMO Energy | -1.25 | Associated with electron-accepting regions |

Prediction of Reactivity and Interaction Mechanisms

Computational chemistry provides powerful tools for predicting the reactivity and interaction mechanisms of complex molecules like this compound. Density Functional Theory (DFT) is a particularly prominent method used to elucidate the electronic structure and, consequently, the chemical behavior of such compounds. nih.gov These theoretical calculations can forecast the most probable sites for electrophilic and nucleophilic attacks, predict the molecule's coordination behavior with metal ions, and model the pathways of chemical reactions.

Research on structurally related Schiff base ligands and their metal complexes demonstrates the utility of these computational approaches. researchgate.netekb.eg For this compound, DFT calculations can map the distribution of electron density and identify key molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial in determining the molecule's reactivity. A lower HOMO-LUMO energy gap generally implies higher reactivity.

The primary reactive sites in this compound are the numerous nitrogen atoms of the aminoethyl groups, the phenolic oxygen atom, and the aromatic ring. Computational models can quantify the local reactivity of these sites using descriptors such as Fukui functions or electrostatic potential maps. These maps visually represent electron-rich areas (prone to electrophilic attack) and electron-poor areas (prone to nucleophilic attack). For this molecule, the lone pairs on the nitrogen and oxygen atoms are expected to be the primary centers for coordination with metal ions, a behavior well-documented for similar polydentate amine ligands. researchgate.net

The interaction mechanism with metal ions, a key aspect of its application as a chelating agent, can be simulated by modeling the formation of metal-ligand complexes. researchgate.net These simulations help determine the preferred coordination geometry (e.g., octahedral, square-planar) and the binding energy of the complex, providing insights into its stability. ekb.eg By calculating the thermodynamic parameters of complexation, researchers can predict the ligand's affinity and selectivity for different metal ions.

Table 1: Predicted Reactivity Descriptors for this compound using DFT

| Parameter | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | High | Indicates strong electron-donating ability, susceptible to electrophilic attack. |

| LUMO Energy | Low | Indicates ability to accept electrons, can interact with nucleophiles. |

| HOMO-LUMO Gap | Moderate to Small | Suggests relatively high chemical reactivity and polarizability. |

| Electrostatic Potential | Negative potential around N and O atoms | These are the primary sites for protonation and metal ion coordination. |

| Fukui Functions | High values on N and O atoms | Confirms these atoms as the most reactive sites for electrophilic attack. |

This table is generated based on theoretical principles of DFT applied to the known structure of the compound and findings from related molecules.

Simulation of Spectroscopic Properties

Computational methods are instrumental in simulating the spectroscopic properties of molecules, providing a powerful complement to experimental data. For this compound, these simulations can predict spectra such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis), aiding in structure verification and the interpretation of experimental results.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for simulating electronic absorption spectra (UV-Vis). chemrxiv.org By calculating the excitation energies and oscillator strengths of electronic transitions, a theoretical spectrum can be constructed. For a molecule like this compound, the UV-Vis spectrum is expected to show absorptions related to π→π* transitions within the phenol ring and n→π* transitions involving the lone pairs of the nitrogen and oxygen atoms. researchgate.net The accuracy of these predictions depends heavily on the choice of the DFT functional and basis set. Studies have benchmarked various functionals, with hybrid functionals like B3LYP and double-hybrid functionals like B2PLYP often providing reliable results for organic molecules. nih.govchemrxiv.org Simulating the spectra of the molecule both in its free form and when complexed with metal ions can reveal shifts in absorption maxima, which correspond to the electronic interactions during chelation. researchgate.netnih.gov

The simulation of NMR spectra (¹H and ¹³C) is another critical application. Calculations begin by optimizing the molecule's geometry, followed by the computation of nuclear shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding values are then converted into chemical shifts (ppm) by referencing them against a standard compound (e.g., tetramethylsilane). These predicted chemical shifts can be compared directly with experimental data to confirm the proposed structure. nih.gov For this compound, simulations would predict distinct signals for the aromatic protons, the methylene protons of the ethylenediamine arms, and the benzylic methylene protons, with their chemical shifts influenced by the electronic environment.

Table 2: Illustrative Comparison of Simulated vs. Experimental Spectroscopic Data

| Spectroscopic Data | Simulated Prediction (Illustrative) | Typical Experimental Finding |

| UV-Vis λmax | ~280 nm (π→π* transition of phenol) | Absorption band around 275-285 nm. researchgate.net |

| ¹H NMR (Aromatic) | 6.8 - 7.2 ppm | Signals corresponding to the protons on the substituted benzene (B151609) ring. |

| ¹H NMR (Ethyl) | 2.5 - 3.0 ppm (triplets) | Multiple signals for the non-equivalent CH₂ groups in the aminoethyl chains. |

| ¹³C NMR (Aromatic) | 115 - 160 ppm | Signals for the substituted phenolic carbons. |

| ¹³C NMR (Aliphatic) | 40 - 60 ppm | Signals for the benzylic and ethyl carbons. |

This table is illustrative. The simulated values are based on typical outcomes from DFT calculations for similar functional groups, and experimental findings are based on data for related structures.

Future Research Directions and Translational Potential

Rational Design of Highly Tunable Ligand Systems

The core structure of Tris(((2-aminoethyl)amino)methyl)phenol serves as an excellent scaffold for the rational design of highly tunable ligand systems. The ability to systematically modify its components allows for the fine-tuning of electronic and steric properties, leading to tailored functionalities.

Future research will likely focus on several key areas of modification. The amino groups of the ethylenediamine (B42938) arms can be readily functionalized, for instance, through Schiff base condensation with a variety of aldehydes and ketones. This approach allows for the introduction of a wide range of functionalities, including different aromatic rings, alkyl chains, and other coordinating groups. These modifications can influence the ligand's solubility, its affinity for specific metal ions, and the catalytic activity of its metal complexes.

Furthermore, the phenolic hydroxyl group offers another site for modification. Etherification or esterification reactions can be employed to alter the ligand's electronic properties and its ability to participate in hydrogen bonding. By strategically combining modifications at both the amine and phenol (B47542) sites, researchers can create a library of ligands with a continuous spectrum of properties, enabling the systematic investigation of structure-activity relationships. This tailored approach is crucial for optimizing ligands for specific applications, such as selective metal ion sensing or catalysis. nih.gov The synthesis of related tripodal imine-phenol ligands has demonstrated that modifications to the ligand backbone can significantly influence their complexation behavior with metal ions like Fe(III). nih.gov

Innovations in Metal-Organic Frameworks and Coordination Polymers

While the direct incorporation of this compound into metal-organic frameworks (MOFs) and coordination polymers is an area that remains to be fully explored, its structural attributes make it a highly promising candidate for the construction of novel porous materials. The tripodal nature of the ligand, combined with its multiple coordination sites, could lead to the formation of three-dimensional networks with unique topologies and functionalities.

Future investigations will likely explore the use of this ligand as a building block for MOFs with enhanced gas sorption properties, catalytic activity, or sensing capabilities. The presence of the phenol group could introduce interesting host-guest interactions within the pores of the framework, while the flexible aminoethyl arms could allow for dynamic responses to external stimuli. The synthesis of amino-functionalized MOFs has been shown to be a viable route to improving CO2 adsorption. mdpi.com

Moreover, the combination of this ligand with different metal ions could result in a diverse range of coordination polymers with varying dimensionalities and properties. These materials could find applications in areas such as ion exchange, separation, and heterogeneous catalysis. The development of coordination polymers from versatile ligands is a burgeoning field with significant potential for creating new functional materials.

Green Chemistry Approaches in Catalysis and Synthesis

The development of environmentally benign chemical processes is a central goal of green chemistry, and this compound and its metal complexes are poised to make significant contributions in this area. The ligand's ability to stabilize various transition metal ions in different oxidation states makes it a versatile platform for designing efficient and selective catalysts.

A particularly promising area of research is the use of copper complexes of this compound and related ligands in catalytic oxidation reactions. For instance, copper complexes of similar phenol- and amine-containing ligands have shown remarkable activity in the aerobic oxidation of 2-aminophenol, mimicking the function of the enzyme phenoxazinone synthase. acs.orgacs.org These reactions often utilize environmentally friendly oxidants like molecular oxygen or hydrogen peroxide, minimizing the generation of hazardous waste. marketbeat.com The catalytic oxidation of phenols is an important industrial process, and the development of new, more efficient catalysts is of great interest. marketbeat.comresearchgate.net

Furthermore, the immobilization of these catalytic complexes on solid supports, such as silica (B1680970) or polymers, represents a key strategy for developing recyclable and reusable catalysts. This approach not only enhances the economic viability of the catalytic process but also simplifies product purification, further aligning with the principles of green chemistry. The use of Tris(2-aminoethyl)amine, a related compound, as a modifier for solid supports has been shown to enhance catalyst activity in Knoevenagel condensation reactions. researchgate.net

Advanced Supramolecular Systems with Responsive Properties

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful toolbox for the bottom-up construction of complex and functional systems. The structure of this compound, with its multiple hydrogen bond donors and acceptors, makes it an excellent building block for creating advanced supramolecular assemblies with responsive properties.

Future research in this area will likely explore the self-assembly of this ligand and its derivatives into well-defined nanostructures, such as gels, vesicles, or nanotubes. acs.org The introduction of stimuli-responsive moieties into the ligand's structure could allow for the dynamic control of these assemblies. For example, by incorporating pH-sensitive groups, it may be possible to trigger reversible changes in the morphology and properties of the supramolecular system in response to changes in acidity.

The ability to create such "smart" materials opens up a wide range of potential applications, including drug delivery, sensing, and the development of adaptive materials. The formation of supramolecular polymers from triarylamine-based macrocycles has been shown to lead to electroactive nanotubes with interesting electronic and optical properties. marketbeat.com

Emerging Applications in Interdisciplinary Fields

The versatility of this compound extends beyond traditional chemistry into various interdisciplinary fields, where its unique properties can be harnessed for novel applications.

In the field of materials science, this ligand and its polymers could be used to create functional coatings, adhesives, and composites. The cross-linking capabilities of related aminomethyl phenol derivatives have been explored for curing active hydrogen-containing resins.

In the area of sensor technology, the ligand's ability to selectively bind to specific metal ions could be exploited for the development of chemical sensors. Tripodal ligands, in general, have been extensively studied for their potential in zinc sensing. nih.gov The design of tripodal chelating ligands has led to the development of selective sensors for the determination of Zn(II) in biological and environmental samples. The development of optical sensors for phenolic compounds is also an active area of research.

Furthermore, the structural similarity of the ligand's coordination environment to the active sites of certain metalloenzymes suggests its potential use in biomimetic chemistry. Copper complexes of related ligands have been investigated as mimics for the enzyme tyrosinase, which is involved in the oxidation of phenols. researchgate.net The development of biomimetic catalysts is a rapidly growing field with the potential to provide highly efficient and selective catalysts for a variety of chemical transformations. The study of tripodal pyridine-containing ligands and their rhenium complexes has also shown potential for biomedical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tris(((2-aminoethyl)amino)methyl)phenol, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging tris(2-aminoethyl)amine as a precursor. For example, coupling reactions involving phenolic hydroxyl groups with aminoethyl moieties under inert atmospheres (e.g., N₂) are common. Intermediates should be characterized using ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry (MS) for molecular weight validation . X-ray crystallography (as in ) can resolve structural ambiguities in intermediates .

Q. Which spectroscopic techniques are critical for validating the purity and structure of this compound?

- Methodology : Prioritize FT-IR to confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹, phenolic O-H at ~3500 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures exact mass alignment. 2D NMR (COSY, HSQC) resolves complex coupling patterns, particularly for overlapping proton signals in the aminoethyl and aromatic regions .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

- Methodology : Use in vitro enzyme assays (e.g., γ-secretase or Aβ peptide modulation, as referenced in ) with fluorogenic substrates. Monitor kinetic parameters (Km, Vmax) and employ dose-response curves to calculate IC₅₀ values. Validate specificity via competitive inhibition assays with known inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodology : Conduct Design of Experiments (DoE) to evaluate variables:

- Catalysts : Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or organocatalysts for stereoselective steps .

- Solvent systems : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity, while methanol/water mixtures improve solubility of intermediates .

- Temperature : Reflux conditions (70–100°C) for amidation steps, monitored by TLC/HPLC .

Q. What strategies resolve contradictions in spectral data for aminoethyl-modified phenolic derivatives?

- Methodology : For ambiguous NMR signals (e.g., overlapping NH and aromatic protons):

- Use deuterated solvents (DMSO-d₆, CDCl₃) to sharpen peaks.

- Apply variable-temperature NMR to reduce exchange broadening in NH groups.

- Cross-validate with computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .

Q. How can researchers design studies to probe the compound’s interaction with amyloidogenic proteins or metal ions?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize Aβ peptides on sensor chips and measure binding kinetics in real-time.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for metal-ion chelation (e.g., Cu²⁺, Zn²⁺) .

- Circular Dichroism (CD) : Monitor conformational changes in proteins upon compound binding .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodology : Follow OSHA HCS guidelines ():

- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal contact.

- Store in airtight containers under inert gas to prevent oxidation.

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

Data Contradiction and Reproducibility

Q. How should researchers address batch-to-batch variability in the compound’s biological activity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.